N-(4-chlorophenyl)-3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide
Description
N-(4-chlorophenyl)-3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide is a thiophene-based carboxamide derivative with a sulfonated piperazine moiety. Its structure comprises:
- A thiophene ring substituted at the 3-position with a sulfonyl group linked to a 4-(3-methylphenyl)piperazine.
- A carboxamide group at the 2-position of the thiophene, bonded to a 4-chlorophenyl substituent.
Thiophene derivatives are known for diverse pharmacological activities, including analgesic, anti-inflammatory, and antimicrobial effects . The sulfonyl-piperazine moiety is frequently employed in drug design for its ability to modulate receptor binding and pharmacokinetic properties.
Properties
IUPAC Name |
N-(4-chlorophenyl)-3-[4-(3-methylphenyl)piperazin-1-yl]sulfonylthiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN3O3S2/c1-16-3-2-4-19(15-16)25-10-12-26(13-11-25)31(28,29)20-9-14-30-21(20)22(27)24-18-7-5-17(23)6-8-18/h2-9,14-15H,10-13H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSRNMEITFXFTMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)S(=O)(=O)C3=C(SC=C3)C(=O)NC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several analogs, differing in substituents on the piperazine ring, carboxamide group, or thiophene core. Key comparisons are outlined below:
N-(4-{4-[2-(Trifluoromethoxy)phenyl]piperazin-1-yl}butyl)thiophene-2-carboxamide dihydrate
- Structure : Features a trifluoromethoxy-phenyl group on the piperazine and a butyl linker between the piperazine and thiophene.
- Molecular Formula : C₂₀H₂₅F₃N₃O₃S (anhydrous).
- The butyl linker may increase flexibility, altering binding kinetics.
2-(4-Methylphenylimino)-N-(2-Chlorophenyl)-5-Isopropyl-4-Methyl Thiophene-3-Carboxamide
- Structure: Contains a phenylimino group at the 2-position and isopropyl/methyl substituents on the thiophene.
- Molecular Formula: Not explicitly provided, but estimated as C₂₂H₂₂ClN₃OS.
- Key Differences: The imino group replaces the sulfonyl-piperazine, likely reducing solubility but enhancing lipophilicity. Isopropyl/methyl groups may sterically hinder receptor interactions compared to the target compound’s piperazine-sulfonyl motif.
N-[4-(4-chloro-2-nitrophenyl)piperazine-1-carbothioyl]thiophene-2-carboxamide
- Structure : Includes a 4-chloro-2-nitrophenyl group on the piperazine and a thiourea linkage .
- Molecular Formula : C₁₆H₁₅ClN₄O₃S₂.
- Thiocarbamoyl linkage (vs. sulfonyl in the target) may alter hydrogen-bonding capacity and metabolic pathways.
3-{[4-(4-Chlorophenyl)piperazin-1-yl]sulfonyl}-N-propylthiophene-2-carboxamide
- Structure : Substitutes the target’s 3-methylphenyl with 4-chlorophenyl on the piperazine and uses a propyl group on the carboxamide.
- Molecular Formula : C₁₈H₂₂ClN₃O₃S₂.
- Key Differences: 4-Chlorophenyl (para-substituted) vs. 3-methylphenyl (meta-substituted) on piperazine: Positional differences may affect receptor selectivity. Propyl group (vs.
Research Findings and Implications
Piperazine Substitutions :
- Electron-donating groups (e.g., 3-methylphenyl in the target) may enhance binding to serotonin or dopamine receptors compared to electron-withdrawing groups (e.g., nitro in ) .
- Para-substituted chlorophenyl (as in ) vs. meta-substituted methylphenyl (target): Positional isomerism could influence receptor subtype selectivity.
Carboxamide Modifications :
- Sulfonyl vs.
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